molecular formula C14H11F3O B14891584 [5-Phenyl-2-(trifluoromethyl)phenyl]methanol

[5-Phenyl-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B14891584
M. Wt: 252.23 g/mol
InChI Key: IFMQPKGSACKMKY-UHFFFAOYSA-N
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Description

[5-Phenyl-2-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[5-Phenyl-2-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on biological activity and molecular recognition.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [5-Phenyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylmethanol
  • 2-Fluoro-5-(trifluoromethyl)phenylmethanol
  • 2-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, [5-Phenyl-2-(trifluoromethyl)phenyl]methanol stands out due to the presence of both a phenyl group and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

[5-phenyl-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2

InChI Key

IFMQPKGSACKMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

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